N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide
Beschreibung
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties
Eigenschaften
Molekularformel |
C23H28ClN3O3 |
|---|---|
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-16(2)23(29)27-12-10-26(11-13-27)20-9-8-18(14-19(20)24)25-22(28)15-30-21-7-5-4-6-17(21)3/h4-9,14,16H,10-13,15H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
BAURRNRAFNHHFA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide involves multiple steps. The reaction conditions typically involve the use of organic solvents like toluene, and the mixture is treated with activated carbon and filtered before the solvent is distilled off . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents used in these reactions include organic solvents, acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound acts as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects . It also inhibits certain enzymes and receptors, leading to its antimicrobial and antiviral activities. The exact molecular targets and pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide can be compared with other piperazine derivatives, such as:
Cetirizine: An antihistamine used to treat allergies.
Piperaquine: An antimalarial agent.
Aripiprazole: An antipsychotic used to treat mental health disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
